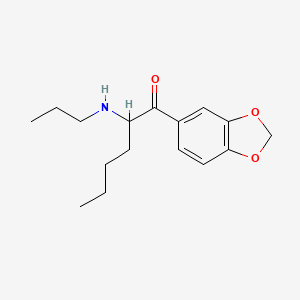

N-propyl Hexylone (hydrochloride)

Description

Contextualization within Synthetic Cathinone (B1664624) Research Landscape

N-propyl Hexylone is categorized as a synthetic cathinone. medchemexpress.commedchemexpress.cn Synthetic cathinones are a class of compounds derived from cathinone, a naturally occurring stimulant found in the Catha edulis plant. nih.govnps-info.org The basic cathinone structure can be chemically modified in several ways to produce a vast array of derivatives, making this a significant and continuously evolving area of study for chemists and toxicologists. researchgate.net These modifications often involve substitutions on the aromatic ring, the alpha-carbon, or the amine group. researchgate.net

N-propyl Hexylone's structure is a clear illustration of this derivatization. It is a structural analog of other known synthetic cathinones, such as Hexylone, N-ethyl Hexylone, and Pentylone. cfsre.org The defining features of N-propyl Hexylone include a propyl group attached to the amine, a hexanoyl side chain, and a 3,4-methylenedioxy-substituted phenyl ring, which is characteristic of many compounds in the "-ylone" family of cathinones. cfsre.org The study of such analogs is crucial as even minor structural changes can lead to different chemical properties and interactions, necessitating individual characterization for accurate forensic identification. cfsre.orgnih.gov The continuous emergence of new cathinone derivatives is a direct result of efforts to create substances that are not yet covered by existing legal frameworks, presenting an ongoing challenge for forensic laboratories. nih.govnps-info.org

Historical Trajectories of N-propyl Hexylone (hydrochloride) Identification and Research Emergence

The emergence of N-propyl Hexylone is part of a larger trend of new psychoactive substances (NPS) appearing on the global market. nps-info.org While the specific date of its first synthesis is not widely documented in public literature, its appearance is a recent phenomenon tied to the proliferation of synthetic cathinone analogs. The identification of such compounds often occurs when they are detected in seized materials or in toxicological casework. nih.govcfsre.org

For instance, related compounds like N-butylhexedrone were first seized in 2018 and analytically described in 2019. nih.gov N-propyl butylone, a structural isomer, was first reported in Europe in 2013, but its presence in the United States was not regularly noted until much later. cfsre.orgcfsre.org The timeline for the emergence of many beta-keto methylenedioxyamphetamines shows a steady stream of new identifications from 2018 through 2022. cfsre.org The appearance of N-propyl Hexylone and its isomers is a continuation of the trend where modifications to existing cathinone structures, such as altering the length of the N-alkyl group, lead to the creation of new, uncharacterized substances. nih.gov

Epistemological Foundations and Research Objectives for Academic Inquiry on N-propyl Hexylone (hydrochloride)

The primary objective for the academic and forensic study of N-propyl Hexylone (hydrochloride) is to develop robust analytical methods for its unambiguous identification. researchgate.net This is essential for forensic toxicology laboratories that must be able to detect and confirm the presence of this specific compound in complex samples. researchgate.net The research is foundational, focusing on generating a comprehensive analytical profile of the molecule.

A key research goal is the characterization of its mass spectral fragmentation patterns. researchgate.netresearchgate.net Understanding how the molecule breaks apart under techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight–mass spectrometry (LC-QTOF-MS) allows for its differentiation from structurally similar compounds. researchgate.netcfsre.orgresearchgate.net This is particularly important for distinguishing between isomers, which may have the same molecular weight but different structures. cfsre.org

Furthermore, research aims to establish a complete set of analytical data, including its molecular formula, formula weight, and spectroscopic information such as UV absorbance maxima. This information is compiled into spectral libraries and databases that serve as a crucial resource for the forensic science community. The overarching purpose of this line of inquiry is to equip the scientific community with the necessary tools and knowledge to keep pace with the evolving landscape of new psychoactive substances. nps-info.orgresearchgate.net

Data Tables

Table 1: Chemical and Physical Properties of N-propyl Hexylone (hydrochloride)

| Property | Value | Source(s) |

| Formal Name | 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride | |

| CAS Number | 27912-42-1 | medchemexpress.commedchemexpress.cn |

| Molecular Formula | C₁₆H₂₃NO₃ • HCl | |

| Formula Weight | 313.8 g/mol | medchemexpress.commedchemexpress.cn |

| Purity | ≥98% | |

| Formulation | A crystalline solid | |

| λmax | 236, 282, 320 nm |

Table 2: Analytical Data for Related Synthetic Cathinones

| Compound Name | Molecular Formula | Formula Weight ( g/mol ) | Notes | Source(s) |

| Hexylone | C₁₄H₁₉NO₃ | 249.3 | Structurally similar, N-methyl analog | cfsre.orgcfsre.org |

| N-ethyl Hexylone (hydrochloride) | C₁₅H₂₁NO₃ • HCl | 299.8 | N-ethyl analog | |

| N,N-diethyl Hexylone (hydrochloride) | C₁₇H₂₅NO₃ • HCl | 327.9 | N,N-diethyl analog | |

| N-butyl Pentylone | C₁₆H₂₃NO₃ | 277.36 | N-butyl analog with a pentyl side chain | nih.gov |

| N-propyl Butylone | C₁₄H₁₉NO₃ | 249.3 | Isomer with a butyl side chain | cfsre.orgcfsre.org |

Structure

3D Structure

Properties

CAS No. |

802885-55-8 |

|---|---|

Molecular Formula |

C16H23NO3 |

Molecular Weight |

277.36 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(propylamino)hexan-1-one |

InChI |

InChI=1S/C16H23NO3/c1-3-5-6-13(17-9-4-2)16(18)12-7-8-14-15(10-12)20-11-19-14/h7-8,10,13,17H,3-6,9,11H2,1-2H3 |

InChI Key |

DAULVIHXSNPWIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization in Research

Elucidation of Synthetic Pathways for N-propyl Hexylone (hydrochloride)

The synthesis of N-propyl Hexylone, like many substituted cathinones, typically follows a multi-step pathway starting from commercially available precursors.

The most common synthetic route for β-keto phenethylamines involves the halogenation of a ketone precursor followed by a nucleophilic substitution.

Step 1: α-Bromination of a Ketone Precursor The synthesis generally begins with the ketone precursor, 1-(1,3-benzodioxol-5-yl)-1-hexanone . This compound is subjected to an α-bromination reaction, where the carbon atom adjacent to the carbonyl group is halogenated. This is typically achieved using bromine (Br₂) in a suitable solvent like acetic acid. This reaction proceeds via an enol or enolate intermediate, resulting in the formation of the α-bromo ketone, 2-bromo-1-(1,3-benzodioxol-5-yl)-1-hexanone . Careful control of stoichiometry is essential to prevent di-bromination.

Step 2: Nucleophilic Substitution (Amination) The resulting α-bromo ketone is then reacted with n-propylamine (CH₃CH₂CH₂NH₂). The nitrogen atom in n-propylamine acts as a nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion. This substitution reaction forms the N-propyl Hexylone base. The reaction is typically carried out in a suitable solvent and may require a weak base to neutralize the hydrobromic acid byproduct. The final product is then converted to its hydrochloride salt by introducing hydrochloric acid (HCl) for improved stability and handling as a crystalline solid. google.com

A general patent for producing related aryl-α-aminoketone derivatives outlines this fundamental pathway of reacting an α-halo-ketone with an appropriate amine. google.comgoogle.com

While the two-step bromination-amination pathway is standard, research into more efficient synthetic strategies is ongoing in the field of organic chemistry. For cathinone (B1664624) synthesis, this includes exploring one-pot reactions or alternative pathways like reductive amination.

Reductive Amination: An alternative, though less commonly documented for this specific compound, is the reductive amination pathway. organic-chemistry.orgescholarship.orgescholarship.orgresearchgate.net This strategy could potentially start from the diketone precursor, 1-(1,3-benzodioxol-5-yl)hexane-1,2-dione . This intermediate would be reacted with n-propylamine to form a Schiff base or enamine, which is then reduced in situ to the final amine product using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride. organic-chemistry.org This method can offer advantages in terms of reduced reaction steps and potentially higher yields by avoiding the use of toxic halogenating agents.

Optimization of these synthetic routes involves modifying reaction conditions such as temperature, solvents, catalysts, and reaction times to maximize yield and purity, a common practice in process chemistry research.

Analytical Techniques for Structural Elucidation and Purity Assessment

Accurate identification of N-propyl Hexylone (hydrochloride) is critical for forensic and research purposes. This is achieved using a combination of chromatographic and spectroscopic techniques.

Chromatography separates N-propyl Hexylone from precursors, byproducts, or other substances in a mixture.

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), GC is a cornerstone of forensic analysis. nih.govshimadzu.com The compound is volatilized and passed through a capillary column. The time it takes to exit the column, its retention time, is a characteristic property. For cathinones, specific column types and temperature programs are used to achieve optimal separation. nih.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are also widely used, often coupled with tandem mass spectrometry (LC-MS/MS). nih.govlcms.czcapes.gov.br These techniques are particularly useful for analyzing thermally unstable compounds and can offer excellent resolution. The choice of mobile phase and column chemistry is optimized to separate compounds based on their polarity and other chemical properties. lcms.cz

Table 1: Representative Chromatographic Parameters for Cathinone Analysis Note: These are example parameters based on methods for structurally similar cathinones and may require optimization for N-propyl Hexylone.

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

|---|---|---|

| Column | Phenyl-methyl-polysiloxane type (e.g., DB-35ms) | C18 reverse-phase (e.g., Kinetex C18) |

| Mobile Phase / Carrier Gas | Helium | Gradient of Acetonitrile and Ammonium Formate Buffer |

| Temperature Program | Initial temp 60°C, ramped to >300°C | Isocratic or gradient elution at a controlled temperature (e.g., 30-40°C) |

| Detector | Mass Spectrometer (MS) | Tandem Mass Spectrometer (MS/MS) |

Spectroscopy provides detailed information about the molecular structure and mass of the compound.

Mass Spectrometry (MS): This is the most definitive analytical method for identifying novel psychoactive substances. nih.gov

Electron Ionization (EI): Used in GC-MS, this high-energy ionization method causes predictable fragmentation of the molecule. For N-propyl Hexylone, the most significant fragmentation occurs via α-cleavage, the breaking of the bond between the two carbons of the hexyl side chain. This results in the formation of a stable iminium cation, which is often the base peak in the spectrum. shimadzu.com

Electrospray Ionization (ESI): A softer ionization technique used in LC-MS, ESI typically keeps the molecule intact, showing a prominent protonated molecule [M+H]⁺.

Tandem Mass Spectrometry (MS/MS): By selecting the protonated molecule and fragmenting it further, MS/MS provides an additional layer of structural confirmation, which is especially useful for distinguishing between isomers that might produce similar initial fragments. shimadzu.comnih.gov

Table 2: Predicted Key Mass Fragments for N-propyl Hexylone

| Fragment Ion (m/z) | Predicted Structure | Significance |

|---|---|---|

| 314.2 | [C₁₆H₂₄NO₃]⁺ | Protonated molecular ion ([M+H]⁺) observed in ESI-MS. |

| 142.1 | [C₈H₁₆N]⁺ | Iminium cation from α-cleavage, a characteristic fragment for N-propyl cathinones. |

| 149.0 | [C₈H₅O₃]⁺ | Benzoyl cation containing the methylenedioxy group. |

Other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are also employed in research settings to provide a comprehensive and unambiguous structural characterization of reference materials, confirming the connectivity of atoms and the presence of specific functional groups.

Pharmacological Investigations of N Propyl Hexylone Hydrochloride

In Vitro Mechanism of Action Studies

Monoamine Transporter Interactions

The interaction of N-propyl Hexylone with monoamine transporters is central to its presumed stimulant properties. The affinity (Ki) and inhibitory concentration (IC50) at which a compound interacts with DAT, NET, and SERT are critical parameters for understanding its pharmacological profile.

Table 1: Predicted Dopamine (B1211576) Transporter (DAT) Interaction Profile of N-propyl Hexylone (hydrochloride)

| Parameter | Predicted Value/Activity |

|---|---|

| DAT Affinity (Ki) | Data not available |

| DAT Uptake Inhibition (IC50) | Data not available |

| Predicted Activity | Dopamine reuptake inhibitor |

Similarly, specific quantitative data for N-propyl Hexylone's interaction with the norepinephrine (B1679862) transporter (NET) are not found in current scientific publications. Synthetic cathinones commonly exhibit potent activity at NET, often comparable to or greater than their activity at DAT. This action is a significant contributor to their stimulant effects. The N-propyl substitution is expected to be compatible with binding to and inhibition of NET.

Table 2: Predicted Norepinephrine Transporter (NET) Interaction Profile of N-propyl Hexylone (hydrochloride)

| Parameter | Predicted Value/Activity |

|---|---|

| NET Affinity (Ki) | Data not available |

| NET Uptake Inhibition (IC50) | Data not available |

| Predicted Activity | Norepinephrine reuptake inhibitor |

The interaction of N-propyl Hexylone with the serotonin (B10506) transporter (SERT) is a crucial determinant of its potential for producing effects beyond those of a typical stimulant, such as empathogenic or entactogenic properties. SAR studies of synthetic cathinones indicate that modifications to the N-alkyl group can significantly alter SERT activity. nih.gov Generally, longer N-alkyl chains can sometimes increase affinity for SERT relative to DAT and NET. nih.gov Without specific data, the precise DAT/SERT and NET/SERT selectivity ratios for N-propyl Hexylone remain speculative.

Table 3: Predicted Serotonin Transporter (SERT) Interaction Profile of N-propyl Hexylone (hydrochloride)

| Parameter | Predicted Value/Activity |

|---|---|

| SERT Affinity (Ki) | Data not available |

| SERT Uptake Inhibition (IC50) | Data not available |

| Predicted Activity | Serotonin reuptake inhibitor (relative potency unknown) |

The capacity of a synthetic cathinone (B1664624) to act as a substrate for monoamine transporters, thereby inducing neurotransmitter release, is another critical aspect of its pharmacology. Some cathinones are primarily reuptake inhibitors (blockers), while others are releasing agents (substrates). This distinction is often influenced by subtle structural features. For many N-alkylated cathinones, a transition from a releasing agent to a blocker-type mechanism can be observed with increasing alkyl chain length. There is currently no published data to indicate whether N-propyl Hexylone acts as a monoamine releaser or a pure reuptake inhibitor.

Receptor Binding Profiling

Beyond the primary interactions with monoamine transporters, the pharmacological profile of a compound can be further defined by its affinity for various neurotransmitter receptors. Broad-scale in vitro pharmacology profiling is an essential tool for identifying potential off-target effects. nih.gov For many synthetic cathinones, the affinity for monoamine receptors is generally lower than for the transporters. nih.gov There is no specific receptor binding data available for N-propyl Hexylone in the scientific literature. Therefore, its activity at key receptors such as serotonergic (e.g., 5-HT1A, 5-HT2A, 5-HT2C), dopaminergic (e.g., D1, D2), or adrenergic (e.g., α1, α2, β) receptors is currently unknown.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| N-propyl Hexylone (hydrochloride) |

| Dopamine |

| Norepinephrine |

Comparative Pharmacological Analyses with Structurally Related Synthetic Cathinones

The pharmacology of N-propyl Hexylone can be contextualized by comparing its predicted profile with experimentally determined data from structurally analogous synthetic cathinones. Key structural features for comparison include the N-alkyl substituent and the length of the α-carbon alkyl chain.

Assessment of Functional Selectivity at Monoamine Transporters

Synthetic cathinones function as either monoamine transporter inhibitors (blockers) or substrates (releasers). nih.govresearchgate.net Those with bulky substituents, particularly on the nitrogen and/or the alpha-carbon, tend to act as reuptake inhibitors, akin to cocaine or MDPV. nih.gov Given its N-propyl group and C4 alpha-substituent (butyl group), N-propyl Hexylone is predicted to function as a monoamine transporter inhibitor.

Based on these SAR principles, N-propyl Hexylone is expected to be a potent and selective DAT/NET inhibitor with significantly weaker activity at SERT. Its DAT/SERT selectivity ratio is predicted to be high, aligning it with other potent psychostimulant cathinones like N-ethyl-hexedrone (NEH) and α-PHP.

Table 1: Comparative Monoamine Transporter Inhibition Potency (IC₅₀, µM) of Structurally Related Cathinones This table presents data for structurally related compounds to infer the likely profile of N-propyl Hexylone. Direct data for N-propyl Hexylone is not available.

| Compound | N-Substituent | α-Chain | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | DAT/SERT Ratio | Reference |

|---|---|---|---|---|---|---|---|

| N-propyl Hexylone (Predicted) | Propyl | Butyl | Potent | Potent | Weak | High | SAR |

| N-Ethyl-Pentedrone (NEP) | Ethyl | Propyl | 0.048 | 0.053 | 6.37 | 132.7 | frontiersin.org |

| N-Ethyl-Hexedrone (NEH) | Ethyl | Butyl | 0.012 | 0.048 | 0.950 | 79.2 | ub.edu |

| α-PHP | Pyrrolidine | Butyl | 0.016 | 0.012 | >10 | >625 | nih.gov |

| Pentylone | Methyl | Propyl | 0.280 | 0.180 | 0.320 | 1.1 | nih.gov |

| Butylone | Methyl | Ethyl | 1.95 | 1.48 | 0.44 | 0.2 | nih.gov |

Ligand Efficiency and Potency Comparisons

The potency of synthetic cathinones at monoamine transporters is highly dependent on their structural configuration.

Effect of α-Alkyl Chain Length: Studies on N-ethyl substituted cathinones show a general increase in DAT inhibition potency as the α-carbon chain is elongated from methyl to butyl (hexedrone). ub.edu For instance, N-ethyl-hexedrone (NEH) is more potent at DAT (IC₅₀ = 0.012 µM) than N-ethyl-pentedrone (NEP, α-propyl, IC₅₀ = 0.048 µM) and N-ethyl-buphedrone (NEB, α-ethyl, IC₅₀ = 0.122 µM). ub.edufrontiersin.org This trend suggests that the C4 (butyl) α-chain of N-propyl Hexylone contributes to high potency, particularly at DAT.

Effect of N-Alkyl Substituent: Homologation of the N-alkyl group from methyl to ethyl and then to propyl generally leads to a decrease in potency. nih.gov For example, in drug discrimination studies, N-propyl-methcathinone was less potent than methcathinone (B1676376). nih.gov This suggests that the N-propyl group on N-propyl Hexylone may slightly reduce its potency relative to its N-methyl (Hexylone) or N-ethyl (N-Ethyl-Hexylone) counterparts, although it is still expected to be a highly potent compound due to the favorable α-butyl chain.

Metabolic Pathways and Biotransformation of N Propyl Hexylone Hydrochloride

In Vitro Metabolic Profiling

In vitro models are essential tools for elucidating the metabolic pathways of new substances like N-propyl Hexylone without the need for human administration. nih.gov These systems, primarily derived from human liver tissue, simulate the metabolic processes that occur in the body. nih.govnih.gov

Human liver microsomes (HLMs) are subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govnih.gov HLM incubation studies are a standard method to investigate the Phase I metabolism of xenobiotics. nih.govspringernature.com In a typical HLM assay, N-propyl Hexylone would be incubated with a pool of HLMs in the presence of necessary cofactors, such as NADPH, which is essential for CYP enzyme activity. caymanchem.comnih.gov The reaction is allowed to proceed for a specific time before being stopped, and the resulting mixture is analyzed to identify the metabolites formed. caymanchem.com This in vitro system is particularly effective for identifying metabolites resulting from oxidation, reduction, and hydrolysis reactions. nih.gov

While HLMs are excellent for studying Phase I metabolism, they lack the full complement of enzymes present in intact liver cells, particularly Phase II enzymes. nih.gov Hepatocyte-based models, such as primary human hepatocytes (PHHs), cryopreserved hepatocytes, and immortalized cell lines like HepaRG cells, offer a more complete picture of drug metabolism. mdpi.comnih.govnih.gov These models contain both Phase I and Phase II enzymes, as well as the necessary cofactors, allowing for the investigation of the entire metabolic cascade from parent drug to conjugated metabolites. nih.govnih.gov HepaRG cells, for instance, are a human hepatic progenitor cell line that can differentiate into hepatocyte-like cells and have been shown to be a reliable model for studying drug metabolism and toxicity. nih.gov

Phase I metabolism of synthetic cathinones, including N-propyl Hexylone, primarily involves enzymatic reactions that introduce or expose functional groups on the parent molecule. nih.govnih.gov These reactions are mainly catalyzed by CYP enzymes. nih.gov The principal Phase I metabolic pathways for synthetic cathinones are N-dealkylation, hydroxylation, and the reduction of the β-keto group. nih.govnih.gov

N-dealkylation is a common metabolic pathway for compounds with an alkylamino side chain, such as N-propyl Hexylone. nih.govmdpi.com This process involves the removal of the N-propyl group, leading to the formation of a primary amine metabolite. mdpi.com This reaction is catalyzed by CYP enzymes. mdpi.com The resulting metabolite, nor-hexylone, would be a key biomarker to monitor in toxicological screenings. nih.gov

Hydroxylation involves the addition of a hydroxyl (-OH) group to the molecule. For synthetic cathinones, this can occur at various positions, including the alkyl side chain or the aromatic ring system. nih.govkcl.ac.uk In the case of N-propyl Hexylone, hydroxylation of the hexyl side chain is a likely metabolic route. caymanchem.com This process increases the water solubility of the compound, facilitating its eventual excretion.

Besides N-dealkylation and hydroxylation, other oxidative reactions can occur. One significant pathway for cathinones containing a methylenedioxy ring, like N-propyl Hexylone, is the demethylenation of this group. caymanchem.comnih.gov This transforms the methylenedioxy moiety into two hydroxyl groups (a catechol). The resulting catechol can then be further metabolized, for example, by O-methylation. nih.gov Another major Phase I pathway is the reduction of the β-keto group to a secondary alcohol, forming the corresponding dihydro-metabolite. nih.gov

The following table summarizes the expected Phase I metabolites of N-propyl Hexylone based on the known metabolism of similar synthetic cathinones.

| Metabolic Pathway | Resulting Metabolite of N-propyl Hexylone | Description |

| N-Dealkylation | Nor-hexylone | Removal of the N-propyl group. |

| Hydroxylation | Hydroxy-N-propyl hexylone | Addition of a hydroxyl group to the hexyl side chain. |

| β-Ketone Reduction | Dihydro-N-propyl hexylone | Reduction of the ketone group to a secondary alcohol. |

| Demethylenation | Dihydroxy-N-propyl hexylone (catechol) | Opening of the methylenedioxy ring to form two hydroxyl groups. |

Identification of Phase II Metabolites

Phase II metabolism involves the conjugation of functional groups on the parent drug or its Phase I metabolites with endogenous polar molecules. This process significantly increases the hydrophilicity of the xenobiotic, aiding in its elimination. For synthetic cathinones, the primary Phase II reactions are glucuronidation and sulfation. researchgate.netfrontiersin.org

Glucuronidation is the most prevalent Phase II metabolic pathway for many drugs and xenobiotics, including synthetic cathinones. hyphadiscovery.com This reaction is catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid to a suitable functional group on the substrate. nih.gov For N-propyl hexylone and its Phase I metabolites, several types of glucuronide conjugates are anticipated.

N-Glucuronidation: The tertiary amine group within the N-propyl hexylone structure is a potential site for N-glucuronidation, forming a quaternary ammonium-linked glucuronide. nih.gov This is a common metabolic route for drugs containing an aliphatic tertiary amine. hyphadiscovery.comnih.gov

O-Glucuronidation: Phase I metabolism often introduces hydroxyl groups onto the cathinone (B1664624) structure, for instance, through the reduction of the β-ketone to an alcohol or hydroxylation of the alkyl chain. These hydroxylated metabolites can then undergo O-glucuronidation. nih.gov For cathinones with a methylenedioxy ring, demethylenation followed by O-methylation and subsequent glucuronidation is also a known pathway. researchgate.net

The formation of glucuronide conjugates is a key detoxification step, and these metabolites are often major components found in biological fluids during toxicological analysis. nih.gov

Table 1: Potential Glucuronide Conjugates of N-propyl Hexylone and its Phase I Metabolites

| Metabolite Type | Site of Conjugation | Precursor Metabolite (Phase I) | Description |

| N-propyl Hexylone-N-glucuronide | Tertiary Amine | N-propyl Hexylone (Parent) | Direct conjugation of glucuronic acid to the nitrogen atom of the propylamino group. |

| Dihydro-N-propyl Hexylone-O-glucuronide | Hydroxyl Group | Dihydro-N-propyl Hexylone | Glucuronidation of the alcohol group formed from the reduction of the β-ketone. |

| Hydroxy-N-propyl Hexylone-O-glucuronide | Hydroxyl Group | Hydroxylated N-propyl Hexylone | Conjugation at a hydroxyl group introduced on the hexyl or propyl side-chain during Phase I. |

Sulfate (B86663) conjugation, or sulfation, is another significant Phase II pathway, catalyzed by sulfotransferase (SULT) enzymes. Similar to glucuronidation, sulfation targets hydroxyl groups introduced during Phase I metabolism. While generally less common than glucuronidation for synthetic cathinones, sulfate conjugates of hydroxylated metabolites have been identified for related compounds like methylone. researchgate.net Therefore, it is plausible that hydroxylated metabolites of N-propyl hexylone could also be conjugated with sulfate, although likely to a lesser extent than glucuronidation.

Acetylation is a Phase II reaction mediated by N-acetyltransferase (NAT) enzymes. nih.gov This pathway is primarily relevant for compounds with a primary amine group. For N-propyl hexylone, the parent compound has a secondary amine. However, a potential Phase I metabolic step is N-dealkylation, which would remove the propyl group to form nor-hexylone, a primary amine metabolite. This primary amine metabolite could then undergo N-acetylation. The tentative identification of N-acetylated metabolites has been reported in mice for other synthetic cathinones like N-ethylhexedrone after N-dealkylation. nih.gov

Table 2: Potential Acetylated Metabolite of N-propyl Hexylone

| Metabolite Type | Site of Conjugation | Precursor Metabolite (Phase I) | Description |

| N-acetyl-nor-hexylone | Primary Amine | nor-Hexylone | Acetylation of the primary amine formed after the removal of the N-propyl group from the parent compound. |

In Vivo Metabolic Fate Studies (e.g., Animal Models)

To understand the complete metabolic profile and elimination routes of a compound, in vivo studies using animal models are essential. These studies provide insight into how the substance is processed and excreted by a whole organism.

In vivo studies on structurally similar synthetic cathinones, such as N-ethylhexedrone (NEH) in mice, have provided a framework for understanding the likely excretion patterns of N-propyl hexylone. nih.gov Following administration, the parent drug and its various metabolites are primarily excreted in the urine.

In a study involving NEH, the parent drug and its N-dealkylated metabolite were found in significant quantities in mouse urine. nih.gov Other identified metabolites resulted from ketone reduction and hydroxylation. Furthermore, screening of the urine samples tentatively identified various Phase II metabolites, including glucuronides and N-acetylated conjugates. nih.gov This suggests that for N-propyl hexylone, a similar pattern would be expected: the urine would contain the unchanged parent drug, its Phase I metabolites (nor-hexylone, dihydro-N-propyl hexylone), and a range of Phase II conjugates, which are crucial biomarkers for confirming consumption. frontiersin.org

A qualitative comparison between in vitro (e.g., human liver microsomes) and in vivo (e.g., animal models, human urine analysis) metabolic data is crucial for validating metabolic pathways. Generally, there is a good correlation between the metabolites formed in vitro and those detected in vivo. nih.gov

Studies on synthetic cathinones using human liver microsomes have successfully identified key metabolic pathways, including N-dealkylation, β-ketone reduction, and hydroxylation, which are subsequently confirmed by the analysis of urine from users. nih.gov For instance, metabolites generated from β-ketone reduction and demethylenation followed by O-methylation were found to be reliable detection targets in urine, consistent with in vitro predictions. nih.gov This concordance allows in vitro systems to serve as a predictive tool for identifying the major metabolites likely to be found in vivo. It is therefore anticipated that the primary Phase II metabolites of N-propyl hexylone predicted from in vitro models, such as glucuronide conjugates, would correspond to the major conjugated metabolites detected in urine samples in an in vivo setting.

Computational Approaches for Metabolic Prediction (In Silico Modeling)

The prediction of metabolic pathways for novel psychoactive substances such as N-propyl Hexylone (hydrochloride) is a critical aspect of forensic and toxicological research. In the absence of extensive in vivo or in vitro experimental data, computational, or in silico, models provide a valuable, predictive framework for identifying potential metabolites. nih.gov These models utilize the known metabolic pathways of structurally related compounds to forecast the biotransformation of new analogs. researchgate.net

In silico metabolite prediction tools can be broadly categorized into two main types: expert rule-based systems and machine learning-based models. nih.govnih.gov Rule-based systems, such as MetaDrug and Meteor, contain a curated database of known biotransformation reactions. nih.gov When a new compound's structure is input, the system applies these rules to predict likely metabolites. nih.gov Machine learning approaches, on the other hand, are trained on large datasets of known metabolic reactions and use algorithms to identify the most probable sites of metabolism on a molecule. nih.gov Tools like ADMET Predictor and StarDrop often incorporate these advanced models. nih.gov For synthetic cathinones, these predictive tools focus on common metabolic routes, including N-dealkylation, β-keto reduction, and hydroxylation. nih.govfrontiersin.org

Given that N-propyl Hexylone is an N-alkylated synthetic cathinone, its metabolic fate can be predicted by applying these established transformation principles. The primary predicted Phase I metabolic pathways for N-propyl Hexylone include the reduction of the β-keto group, N-depropylation, and hydroxylation at various positions on the hexyl chain. These predicted pathways are based on the well-documented metabolism of other synthetic cathinones. researchgate.netnih.gov

The following table details the predicted primary metabolites of N-propyl Hexylone based on computational modeling principles.

Table 1: Predicted Phase I Metabolites of N-propyl Hexylone

| Predicted Metabolite | Metabolic Pathway | Chemical Formula |

|---|---|---|

| N-propyl-nor-hexylone | β-Keto Reduction | C16H25NO2 |

| Nor-hexylone | N-Depropylation | C13H17NO3 |

These in silico predictions serve as a foundational guide for analytical chemists in developing methods to screen for and identify the metabolites of N-propyl Hexylone in biological samples. The verification of these predicted metabolites would require further analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical and Forensic Research Methodologies for N Propyl Hexylone Hydrochloride

Development and Validation of Quantitative Analytical Methods

Quantitative analytical methods are essential for determining the exact amount of N-propyl hexylone in a sample. The validation of these methods ensures their accuracy, precision, and reliability for forensic applications. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the analysis of synthetic cathinones. nih.govnih.gov This method is favored for its ability to detect low concentrations of substances in complex matrices like blood and urine. nih.govnih.gov The process involves separating the compound from the sample matrix using liquid chromatography, followed by ionization and fragmentation in the mass spectrometer. The resulting mass-to-charge (m/z) ratios of the precursor and product ions are specific to the molecule, allowing for confident identification and quantification. nih.gov Validated LC-MS/MS methods for synthetic cathinones often demonstrate linearity over a specific concentration range (e.g., 1-500 ng/mL) with high accuracy. nih.gov The chromatographic separation is crucial for resolving isobaric compounds, which have the same mass but different structures. nih.govnih.gov

Table 1: Illustrative LC-MS/MS Parameters for Synthetic Cathinone (B1664624) Analysis This table represents typical conditions and is not specific to a single published method for N-propyl Hexylone.

| Parameter | Condition |

|---|---|

| Chromatography | Reversed-phase C18 column |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile |

| Ionization | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ for N-propyl Hexylone |

| Product Ions | Characteristic fragment ions for quantification and qualification |

Gas chromatography-mass spectrometry (GC-MS) is a foundational technique in forensic drug analysis. nih.govshimadzu.com For synthetic cathinones, GC-MS analysis provides characteristic electron ionization (EI) mass spectra that can be compared against spectral libraries for identification. shimadzu.comcfsre.org The retention time of the compound as it passes through the GC column provides an additional point of confirmation. nih.gov Challenges can arise from the thermal instability of some cathinone derivatives, which may require derivatization to improve their chromatographic properties. However, studies have focused on developing targeted GC-MS methods to maximize retention time differences among various cathinone analogs, improving identification confidence. nih.gov The fragmentation patterns, particularly the formation of iminium cations from α-cleavage, are crucial for structural elucidation. shimadzu.comresearchgate.net

High-resolution mass spectrometry (HRMS) techniques, including quadrupole time-of-flight (QTOF) and Orbitrap-based systems, offer significant advantages for NPS analysis. nih.govnih.govnih.gov HRMS provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. nih.gov This capability is critical for distinguishing between isobaric compounds and for identifying novel, uncharacterized substances for which no reference standard exists. nih.govnih.gov The ability to perform retrospective data analysis is another key benefit; data acquired in a full-scan, data-independent mode can be re-interrogated later for newly emerged NPS without re-analyzing the sample. nih.govresearchgate.net

Non-Targeted Screening Strategies for Emerging Analogs

The constant emergence of new cathinone analogs necessitates analytical strategies that can detect unforeseen compounds. uts.edu.auacs.org Non-targeted screening (NTS) using HRMS is a powerful approach for this purpose. uts.edu.audntb.gov.ua Instead of looking for specific, pre-defined drugs, NTS acquires comprehensive data for all substances in a sample that are above a certain detection threshold. nih.gov By studying the characteristic fragmentation pathways of a class of compounds like synthetic cathinones, it is possible to develop data-processing filters and rules to screen for new analogs based on common structural motifs and fragmentation patterns. uts.edu.audntb.gov.ua This "bottom-up" screening strategy is crucial for identifying the next wave of NPS. uts.edu.au

Role of N-propyl Hexylone (hydrochloride) as an Analytical Reference Standard in Forensic Science

The availability of certified analytical reference standards is fundamental to forensic science. purisys.comsupelco.com.tw N-propyl Hexylone (hydrochloride) is sold as an analytical reference standard for research and forensic applications. bertin-bioreagent.com These standards are materials of high purity and known concentration, essential for:

Method Validation: Establishing the performance characteristics of an analytical method, such as linearity, accuracy, and precision. nih.gov

Instrument Calibration: Creating calibration curves to enable the accurate quantification of the substance in unknown samples. nih.gov

Positive Identification: Confirming the identity of a substance in a sample by direct comparison of its analytical data (e.g., retention time and mass spectrum) with that of the certified standard. nih.gov The use of these standards ensures that analytical results are accurate, reliable, and comparable between different laboratories. supelco.com.tw

Bioanalytical Methodologies for Metabolite Identification in Research Settings

To fully understand the implications of N-propyl hexylone use, it is necessary to identify its metabolites. Bioanalytical methods are used in research to determine how the human body processes the compound. nih.gov These studies often use in vitro models, such as human liver microsomes (HLMs), which contain the primary enzymes responsible for drug metabolism. nih.gov

By incubating N-propyl hexylone with HLMs and analyzing the resulting mixture with advanced techniques like LC-HRMS, researchers can identify the structures of metabolites. nih.gov Common metabolic pathways for synthetic cathinones include β-ketoreduction (reduction of the ketone group) and hydroxylation (addition of a hydroxyl group) at various positions on the molecule. nih.gov Identifying these metabolites is crucial for developing comprehensive drug testing methods that can detect exposure to the parent compound even after it has been eliminated from the body. nih.govnih.gov

Structure Activity Relationship Sar Studies of N Propyl Hexylone Hydrochloride and Its Analogs

Influence of N-Alkyl Chain Length on Biological Activity and Transporter Selectivity

The length of the N-alkyl substituent in synthetic cathinones plays a critical role in modulating their potency and selectivity for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. Generally, for many classes of phenethylamines, including cathinones, there is an optimal chain length for activity at these transporters.

Homologation, or the sequential addition of methylene (B1212753) (-CH2-) units to the N-alkyl chain, can significantly alter the pharmacological profile of a cathinone (B1664624). For instance, in a series of N-alkyl cathinone analogs, increasing the chain length from a methyl to a propyl group has been shown to affect potency. While N-methylation of cathinone to methcathinone (B1676376) enhances stimulant potency, further extension to an ethyl or n-propyl group can lead to a retention of stimulant character but with a reduction in potency in some behavioral assays. nih.gov

Specifically, at the monoamine transporters, increasing the N-alkyl chain length has been demonstrated to augment the relative potency at SERT. nih.gov This suggests that the N-propyl group in N-propyl Hexylone, when compared to its N-methyl (Hexylone) or N-ethyl (N-ethyl Hexylone) counterparts, likely contributes to a shift in its transporter interaction profile. While direct comparative data for N-propyl Hexylone is limited, studies on related cathinones indicate that this modification can influence the balance of activity between DAT/NET and SERT.

Table 1: Illustrative Impact of N-Alkyl Chain Length on Transporter Inhibition (IC₅₀ in µM) for a Series of Cathinone Analogs

| Compound | N-Alkyl Group | DAT IC₅₀ (µM) | SERT IC₅₀ (µM) | DAT/SERT Ratio |

| Pentedrone | Methyl | 0.049 | 4.88 | 99.6 |

| N-ethyl-pentedrone (NEPD) | Ethyl | 0.021 | 1.89 | 90.0 |

Data presented is for illustrative purposes based on analogous compounds to demonstrate the principle of N-alkyl chain length influence. Actual values for N-propyl Hexylone may vary.

Impact of Alpha-Carbon Side-Chain Length on Pharmacological Profiles

The length of the alkyl side-chain at the alpha-carbon of the cathinone scaffold is a significant determinant of activity at monoamine transporters. For pyrrolidinophenone cathinones, a class structurally related to N-propyl Hexylone, increasing the alpha-carbon chain length from a methyl to a propyl group has been shown to dramatically increase affinity for DAT. nih.gov Further extension to a butyl or pentyl group can maintain or slightly increase this high affinity. nih.gov

In the case of N-propyl Hexylone, which possesses a butyl group at the alpha-position (making it a hexan-1-one derivative), this structural feature is expected to confer potent activity at DAT and NET. Studies on a series of N-ethyl cathinones with varying alpha-alkyl chain lengths have shown that potency as a dopamine uptake inhibitor increases with the elongation of the aliphatic side chain from methyl to propyl, and then decreases with further extension to butyl and pentyl groups, demonstrating an inverted U-shaped relationship. acs.org This suggests that the butyl group of N-propyl Hexylone is within a range that confers significant potency at the dopamine transporter.

Table 2: Impact of Alpha-Carbon Side-Chain Length on Dopamine Transporter (DAT) Inhibition for a Series of N-Ethyl Cathinone Analogs

| Compound | Alpha-Alkyl Chain | DAT IC₅₀ (nM) |

| N-ethyl-cathinone (NEC) | Methyl | 183 ± 23 |

| N-ethyl-buphedrone (NEB) | Ethyl | 58.1 ± 7.6 |

| N-ethyl-pentedrone (NEPD) | Propyl | 21.0 ± 2.4 |

| N-ethyl-hexedrone (NEH) | Butyl | 39.4 ± 3.1 |

| N-ethyl-heptedrone (NEHP) | Pentyl | 65.4 ± 8.9 |

This table illustrates the trend of alpha-carbon chain length on DAT inhibition in a closely related series of compounds. acs.org

Stereochemical Considerations in Structure-Activity Relationships

Synthetic cathinones possess a chiral center at the alpha-carbon, meaning they can exist as two stereoisomers (enantiomers), designated as (S) and (R). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different potencies and even different pharmacological activities.

For cathinone and its derivatives, the (S)-enantiomer is generally the more potent and active form at monoamine transporters. nih.gov For example, S(-)-methcathinone is a more potent dopamine and norepinephrine releasing agent than its R(+)-enantiomer. nih.gov This stereoselectivity is a crucial aspect of the SAR of this class of compounds.

While specific studies on the stereochemistry of N-propyl Hexylone are not widely available, it can be inferred from the broader class of synthetic cathinones that its biological activity is likely stereoselective. The (S)-enantiomer of N-propyl Hexylone is predicted to be the more potent eutomer, exhibiting higher affinity and/or efficacy at DAT and NET compared to the (R)-enantiomer. The precise isomeric composition of clandestinely produced synthetic cathinones is often unknown and can contribute to variability in their observed effects.

Effects of Aromatic Substituents on Mechanism of Action

The nature and position of substituents on the phenyl ring of the cathinone structure significantly influence their mechanism of action and transporter selectivity. N-propyl Hexylone features a 3,4-methylenedioxy group on its phenyl ring. This moiety is a key structural feature of several psychoactive compounds, including MDMA (3,4-methylenedioxymethamphetamine) and methylone (3,4-methylenedioxymethcathinone).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. rowan.edu These models can be valuable tools for predicting the pharmacological properties of new or uncharacterized substances based on their molecular features.

For synthetic cathinones, QSAR studies have begun to emerge, providing insights into the key structural determinants of their activity. nih.gov For example, QSAR analyses have shown that for certain series of cathinones, the steric bulk of substituents at the para-position of the phenyl ring is a key determinant of selectivity between DAT and SERT. rowan.edu Other studies have indicated that the potency of some cathinones as DAT reuptake inhibitors is related to the size and lipophilicity of the α-substituent. nih.gov

While specific QSAR models for N-propyl Hexylone have not been detailed in the available literature, the principles derived from QSAR studies on analogous compounds can be applied to estimate its likely activity. A QSAR model for a series of cathinones including N-propyl Hexylone would likely incorporate descriptors for the N-propyl group, the alpha-butyl group, and the 3,4-methylenedioxy substituent to predict its potency and selectivity at monoamine transporters. Such models are crucial for forensic science and public health to anticipate the potential effects of newly emerging synthetic cathinones.

Emerging Trends and Research Implications for N Propyl Hexylone Hydrochloride

Monitoring and Early Warning Systems for Novel Psychoactive Substances in Academic Research Contexts

The proliferation of Novel Psychoactive Substances (NPS) has necessitated the development of sophisticated monitoring and early warning systems (EWS) to protect public health. nih.gov These systems are designed to detect, analyze, and report on the emergence and spread of NPS, providing a basis for evidence-based policy responses. ojp.govunodc.org

International bodies play a crucial role in this global effort. The United Nations Office on Drugs and Crime (UNODC) launched its Early Warning Advisory (EWA) on NPS in 2013 to monitor and analyze global trends. ojp.gov The EWA serves as a central repository for information on the chemistry, pharmacology, and distribution of these substances and collects toxicological data from intoxication cases worldwide. ojp.govunodc.org Similarly, in Europe, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) operates the EU Early Warning System in cooperation with Europol, which has been instrumental in responding to NPS-related threats since 2005. europa.eu

In academic and research contexts, a multi-pronged approach is employed for the surveillance of NPS, leveraging various data sources:

Forensic Toxicology Networks: Data from forensic casework, including post-mortem and clinical samples, are a cornerstone of NPS monitoring. ojp.gov Organizations like NPS Discovery in the United States analyze forensic toxicology reports to identify emerging substances and track their prevalence in real-time. nih.gov

Wastewater-Based Epidemiology (WBE): Analyzing municipal wastewater offers an objective, population-level indicator of drug consumption trends. WBE can act as an early warning sign of the introduction and spread of specific NPS within a community. nih.gov

Online Surveillance: Researchers have begun to monitor online drug forums and social media platforms, such as Reddit, to predict trends in NPS use. Studies have shown that a rise in online discussions about a particular NPS can precede an increase in related toxicological exposures, demonstrating the utility of virtual world activity in forecasting real-world drug trends. cfsre.org

Analytical Chemistry and Forensic Science: Forensic laboratories are at the forefront of identifying new compounds. The use of advanced analytical techniques is essential for the characterization of substances that have not been previously documented. researchgate.netresearchgate.netforensicsciencesimplified.org Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are fundamental in both screening and confirming the chemical structure of unknown substances seized by law enforcement or detected in biological samples. researchgate.netbuffalostate.edu

These diverse monitoring strategies, when harmonized, provide a more comprehensive picture of the evolving NPS landscape, enabling timely public health interventions and informing future research priorities. nih.gov

Trajectory of Structural Evolution within the Synthetic Cathinone (B1664624) Class

Synthetic cathinones, also known as β-ketoamphetamines, are synthetic analogues of cathinone, a naturally occurring stimulant found in the leaves of the Catha edulis plant. nih.gov The class is characterized by a phenethylamine (B48288) core with a ketone group at the beta position. The immense chemical diversity of synthetic cathinones is a direct result of systematic structural modifications made by clandestine chemists. acs.org This chemical evolution is primarily driven by the desire to circumvent existing drug laws; by slightly altering a molecule's structure, manufacturers can create a new, unscheduled substance. acs.org

The structural evolution of synthetic cathinones typically involves modifications at three key positions of the molecule:

The Aromatic Ring: Substituents can be added to the phenyl ring. For example, the addition of a 3,4-methylenedioxy group creates the methylenedioxy-substituted cathinones (e.g., Pentylone), which can alter the compound's pharmacological effects. mmu.ac.uk Other modifications include the addition of halogen atoms (e.g., 4-Cl-pentedrone) or methyl groups. researchgate.net

The α-Carbon: The alkyl chain attached to the carbon atom adjacent to the carbonyl group can be extended or shortened. This modification influences the compound's potency.

The Amino Group (N-terminus): The nitrogen atom is a frequent site for modification. Altering the alkyl groups attached to the nitrogen (e.g., changing from a methyl to an ethyl or propyl group) significantly impacts the substance's activity at monoamine transporters. frontiersin.org For instance, studies have shown that N-ethyl substituted cathinones can have an increased potency for inhibiting the dopamine (B1211576) transporter (DAT) compared to their N-methyl counterparts. frontiersin.org

N-propyl Hexylone fits into this evolutionary pattern as an N-propyl derivative. Structure-activity relationship (SAR) studies are crucial for understanding how these molecular tweaks affect the biological activity of the compounds. acs.orgacs.org Simple structural changes can substantially impact a cathinone's potency and its selectivity for interacting with the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov This, in turn, alters its psychoactive effects. The continuous emergence of new analogues with varied substitutions presents an ongoing challenge for forensic identification and pharmacological classification. acs.org

Table 1: Examples of Structural Modifications in Synthetic Cathinones

| Compound | Key Structural Feature | Modification Type |

|---|---|---|

| Pentedrone | N-methyl group, pentyl side chain | Baseline Structure |

| Pentylone | 3,4-methylenedioxy ring | Aromatic Ring Substitution |

| N-ethylpentedrone (NEP) | N-ethyl group | Amino Group (N-terminus) Substitution |

| N-propyl Hexylone | N-propyl group, hexyl side chain | Amino Group & α-Carbon Substitution |

| 4-Cl-pentedrone | Chlorine atom on the phenyl ring | Aromatic Ring Substitution |

Identification of Research Gaps and Future Directions for N-propyl Hexylone (hydrochloride) Investigations

Despite the frameworks for monitoring NPS, significant research gaps remain for specific compounds like N-propyl Hexylone. Future investigations should be prioritized in several key areas to better understand its potential public health risks.

Pharmacological and Toxicological Profiling: While N-propyl Hexylone is categorized as a cathinone, detailed data on its specific pharmacological actions are limited. There is a critical need for in-vitro and in-vivo studies to determine its precise mechanism of action, including its binding affinity and functional activity at DAT, SERT, and NET. Furthermore, comprehensive toxicological studies are required to understand its metabolic fate, identify its metabolites, and assess its potential for cytotoxicity, neurotoxicity, and other adverse effects. Research into the hepatotoxic potential of related cathinones indicates that cytotoxicity can vary significantly between different analogues, highlighting the need for compound-specific data. mmu.ac.uk

Advanced Analytical Characterization: Forensic laboratories are constantly challenged by the emergence of new analogues. researchgate.net While standard methods like GC-MS and UHPLC-QTOF-MS are used for identification, the development of more robust and specific analytical techniques is necessary. researchgate.net This includes building comprehensive spectral libraries and reference standards for N-propyl Hexylone and its potential metabolites to ensure accurate identification in complex forensic samples. Research into fragmentation pathways during analysis can help chemists identify other, not-yet-seen substances with similar structures. researchgate.netresearchgate.net

Epidemiological and Behavioral Research: Beyond simple detection in monitoring systems, there is a lack of detailed epidemiological data on the prevalence and patterns of N-propyl Hexylone use. Research is needed to understand user demographics, motivations for use, and its prevalence relative to other synthetic cathinones. Combining self-report data with toxicological testing in research settings can help capture the extent of both intentional and unintentional exposure. nih.gov

Structure-Activity Relationship (SAR) Studies: Further SAR studies are needed to situate N-propyl Hexylone within the broader class of synthetic cathinones. acs.orgacs.org By systematically comparing the effects of the N-propyl group and the hexyl side chain to other cathinones with different alkyl substitutions, researchers can better predict the pharmacological properties of future emerging analogues. frontiersin.org

Addressing these research gaps is essential for enabling public health officials, clinicians, and law enforcement to develop effective and evidence-based responses to the challenges posed by N-propyl Hexylone and the continuing evolution of the synthetic cathinone market.

Table 2: Compound Names Mentioned in this Article

| Common/Trivial Name | Formal/Systematic Name |

| N-propyl Hexylone (hydrochloride) | 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride |

| Pentedrone | 2-(methylamino)-1-phenylpentan-1-one |

| Pentylone | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one |

| N-ethylpentedrone (NEP) | 2-(ethylamino)-1-phenylpentan-1-one |

| 4-Cl-pentedrone | 1-(4-chlorophenyl)-2-(methylamino)pentan-1-one researchgate.net |

| Butylone | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one |

| Dimethylpentylone | 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one |

| MDPHP | 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one |

| MDPV | 1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-pentanone |

| Putylone | Not explicitly defined in search results |

| Carfentanil | Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate |

| U-47700 | 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide |

| Eutylone | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one |

| Flualprazolam | 8-chloro-6-(2-fluorophenyl)-1-methyl-4H- nih.govojp.goveuropa.eutriazolo[4,3-a] nih.goveuropa.eubenzodiazepine |

| 5F-MDMB-PICA | methyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate |

| Isotonitazene | N,N-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine |

| Brorphine | 1-[1-[1-(4-bromophenyl)ethyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one |

Q & A

Q. How should researchers address contradictions in reported pharmacological data for N-propyl Hexylone (hydrochloride)?

- Methodology : Replicate studies using standardized protocols (e.g., OECD test guidelines) and cross-validate assays (e.g., radioligand binding vs. functional cAMP assays). Perform meta-analyses of literature data to identify confounding variables (e.g., enantiomeric purity, solvent residues) and publish negative results to refine toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.